1-(4-Bromo-3-methylphenyl)piperazine
Description
1-(4-Bromo-3-methylphenyl)piperazine is a substituted arylpiperazine compound characterized by a piperazine ring attached to a phenyl group bearing bromo (-Br) and methyl (-CH₃) substituents at the 4- and 3-positions, respectively. The bromo group enhances electron-withdrawing effects, while the methyl group contributes steric bulk, influencing both metabolic stability and receptor binding profiles .
Properties
Molecular Formula |
C11H15BrN2 |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2/c1-9-8-10(2-3-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
KJFJJQOAKGKVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNCC2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Arylpiperazine derivatives share a common piperazine core but differ in substituents on the phenyl ring, leading to variations in biological activity, metabolic pathways, and physicochemical properties. Below is a detailed comparison:
Structural and Pharmacological Comparisons
Metabolic Stability and Pathways
- This compound : Predicted to undergo CYP2D6-mediated hydroxylation and CYP3A4-dependent N-dealkylation, similar to other arylpiperazines. Bromo and methyl groups may reduce oxidation rates compared to chloro analogs .
- mCPP and TFMPP : Rapid N-dealkylation by CYP3A4 to form 1-aryl-piperazines, which retain serotonergic activity. TFMPP’s CF₃ group slows aromatic hydroxylation .
- pBPP : Likely metabolized via sulfation or glucuronidation of hydroxylated products, as seen in MDBP (1-(3,4-methylenedioxybenzyl)piperazine) .
Cytotoxic and Antibacterial Activity
- 1-(4-Chlorobenzhydryl)piperazine derivatives : Exhibit IC₅₀ values <10 µM against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cells. Substituents like benzoyl chlorides enhance cytotoxicity .
- This compound: Limited direct data, but bromo substituents in related compounds improve DNA topoisomerase II inhibition .
- Piperazine-based amides (e.g., 5g-5k) : Bulky aryl groups reduce antibacterial activity, suggesting steric hindrance affects target binding .
Physicochemical Properties
| Property | This compound | mCPP | TFMPP | pBPP |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 259.16 (base structure) | 198.66 | 230.20 | 243.12 |
| LogP (Predicted) | 3.2–3.5 | 2.8 | 3.1 | 3.0 |
| pKa | 8.1–8.5 (piperazine N-H) | 8.3 | 7.9 | 8.2 |
| Aqueous Solubility | Low (bromo group reduces polarity) | Moderate | Low | Low |
Data derived from computational predictions and analog studies
Key Research Findings
Receptor Selectivity: The 3-CF₃ group in TFMPP enhances 5-HT1B selectivity, while 3-Cl in mCPP shifts activity toward 5-HT2C. Bromo substituents (as in pBPP) may favor 5-HT1A/5-HT2A interactions .
Metabolic Stability :
- Arylpiperazines with electron-withdrawing groups (Br, Cl, CF₃) resist CYP2D6-mediated oxidation better than unsubstituted analogs .
Synthetic Accessibility: this compound can be synthesized via nucleophilic substitution of 1-(2-chloroethyl)piperazine with 4-bromo-3-methylthiophenol, similar to sulfonyl derivatives (e.g., CAS 750604-67-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
